molecular formula C15H16N2O4S B2954807 Ethyl 2-[(phenylsulfonyl)(2-pyridinyl)amino]acetate CAS No. 866143-44-4

Ethyl 2-[(phenylsulfonyl)(2-pyridinyl)amino]acetate

Cat. No. B2954807
CAS RN: 866143-44-4
M. Wt: 320.36
InChI Key: NOEJWXDCOUHKNY-UHFFFAOYSA-N
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Description

Ethyl 2-[(phenylsulfonyl)(2-pyridinyl)amino]acetate is a chemical compound with the molecular formula C15H16N2O4S . Unfortunately, there is limited information available about this specific compound in the literature.

Scientific Research Applications

Facile Synthesis and Ring-Opening Reactions

  • The compound is utilized in facile synthesis processes, such as the synthesis of 4-(tributylstannyl)pyrrolidine-2-carboxylates, demonstrating its utility in ring-closing and ring-opening reactions to produce homoallylic amines under specific conditions (Shimizu et al., 2010).

Stereo selective Glycosylations

  • It plays a significant role in the stereoselective introduction of glycosidic linkages, crucial for the synthesis of biologically important oligosaccharides, by acting as a neighboring group participant (Kim et al., 2005).

Degradation Studies

  • Ethyl 2-[(phenylsulfonyl)(2-pyridinyl)amino]acetate derivatives are examined for their degradation under various abiotic factors, providing insights into the stability and breakdown pathways of related compounds (Saha & Kulshrestha, 2002).

Biocatalysis in Drug Metabolism

  • The application of biocatalysis to drug metabolism is highlighted through the preparation of mammalian metabolites of specific sulfonamide compounds, underlining the compound's role in metabolic studies (Zmijewski et al., 2006).

Precursor to Heterocyclic Compounds

  • It serves as a precursor in the synthesis of highly functionalized heterocyclic compounds, such as alkylidene pyrrolidines and piperidines, which are pivotal in creating heterocyclic beta-amino acid derivatives (Bower et al., 2007).

Synthesis of Anticancer Agents

  • Research includes the synthesis of potential anticancer agents, with ethyl 2-[(phenylsulfonyl)(2-pyridinyl)amino]acetate derivatives being key intermediates in the development of novel compounds with promising anticancer activity (Altug et al., 2011).

properties

IUPAC Name

ethyl 2-[benzenesulfonyl(pyridin-2-yl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S/c1-2-21-15(18)12-17(14-10-6-7-11-16-14)22(19,20)13-8-4-3-5-9-13/h3-11H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOEJWXDCOUHKNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN(C1=CC=CC=N1)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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